2-Tert-butoxy-5-cyclopropoxy-4-methylpyridine
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Overview
Description
2-Tert-butoxy-5-cyclopropoxy-4-methylpyridine is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . This compound is characterized by its tert-butoxy and cyclopropoxy substituents on a pyridine ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 2-Tert-butoxy-5-cyclopropoxy-4-methylpyridine may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of high-throughput reactors and continuous flow chemistry can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-5-cyclopropoxy-4-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
2-Tert-butoxy-5-cyclopropoxy-4-methylpyridine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, aiding in the development of new materials and pharmaceuticals.
Biology: The compound can be used in biochemical studies to investigate its interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-5-cyclopropoxy-4-methylpyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to particular enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butyl-4-cyclopropoxy-5-methylpyridine
- 2-Tert-butoxy-5-cyclobutylmethoxy-4-methylpyridine
Uniqueness
2-Tert-butoxy-5-cyclopropoxy-4-methylpyridine stands out due to its specific combination of tert-butoxy and cyclopropoxy groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-methyl-2-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C13H19NO2/c1-9-7-12(16-13(2,3)4)14-8-11(9)15-10-5-6-10/h7-8,10H,5-6H2,1-4H3 |
InChI Key |
ZNUOHTMAQQYGJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1OC2CC2)OC(C)(C)C |
Origin of Product |
United States |
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